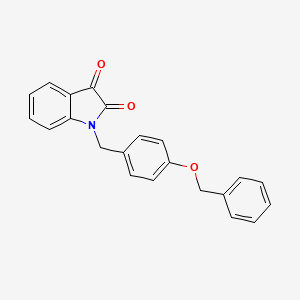

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)23(22(21)25)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVKHOZXVHITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of N Substituted Indoline 2,3 Diones

Electrophilic and Nucleophilic Properties of the Indoline-2,3-dione Moiety

The indoline-2,3-dione framework possesses a unique electronic architecture characterized by both electrophilic and nucleophilic centers, which allows for a diverse range of chemical transformations. nih.govuevora.pt The primary sites of electrophilicity are the carbonyl carbons at the C-2 and C-3 positions. Due to the presence of two adjacent electron-withdrawing carbonyl groups, the C-3 carbon is particularly electron-deficient and serves as a potent electrophile, making it highly susceptible to attack by various nucleophiles. nih.govuevora.ptmasterorganicchemistry.com This high reactivity at the C-3 position is a cornerstone of isatin (B1672199) chemistry.

**3.2. Mechanistic Pathways of Key Reactions

The rich reactivity of the N-substituted indoline-2,3-dione core, as exemplified by 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione, is demonstrated through several fundamental reaction types.

The most prominent reaction of the indoline-2,3-dione moiety is the nucleophilic addition at the C-3 carbonyl carbon. uevora.ptmasterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic C-3 carbon, leading to the cleavage of the C=O pi bond and a change in the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

The trajectory of the incoming nucleophile typically follows the Bürgi-Dunitz angle, approaching the carbonyl carbon at an obtuse angle of approximately 105-107° relative to the C=O bond. masterorganicchemistry.comacademie-sciences.fr This trajectory maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO), the π* anti-bonding orbital. academie-sciences.fr

The reversibility of this addition is dependent on the basicity of the nucleophile. masterorganicchemistry.com

Irreversible Addition: Strong nucleophiles, such as Grignard reagents (organomagnesium halides) and hydride reagents (e.g., sodium borohydride, lithium aluminum hydride), are strong bases. Their addition to the C-3 carbonyl is generally irreversible, leading to the formation of stable tertiary alcohols. masterorganicchemistry.comyoutube.comlibretexts.org

Reversible Addition: Weaker nucleophiles, including water, alcohols, and amines, are weaker bases, and their addition is often reversible. masterorganicchemistry.comlibretexts.org The stability of the resulting tetrahedral intermediate determines the position of the equilibrium.

This reactivity allows for the synthesis of a wide array of 3-substituted-3-hydroxyindolin-2-one derivatives, which are valuable precursors for more complex molecules.

| Nucleophile | Reagent Type | Product Class | Reaction Type |

|---|---|---|---|

| Hydride (H⁻) | Strong Base (Irreversible) | 3-Hydroxyindolin-2-ones | Reduction |

| Organometallics (e.g., Grignard) | Strong Base (Irreversible) | 3-Alkyl/Aryl-3-hydroxyindolin-2-ones | Alkylation/Arylation |

| Amines (R-NH₂) | Weak Base (Reversible) | 3-Amino-3-hydroxyindolin-2-ones or Imines | Amination |

| Enolates | Carbon Nucleophile | 3-Substituted-3-hydroxyindolin-2-ones | Aldol/Related Additions |

| Cyanide (CN⁻) | Weak Base (Reversible) | Cyanohydrins | Cyanohydrin Formation |

The indoline-2,3-dione scaffold is a versatile building block for the synthesis of complex heterocyclic systems, particularly spirocyclic compounds. researchgate.netnih.gov A powerful method for this is the 1,3-dipolar cycloaddition reaction. uevora.ptnih.gov In a typical mechanism, the indoline-2,3-dione reacts with an amino acid (such as sarcosine or proline) to generate an intermediate azomethine ylide in situ. This 1,3-dipole can then be trapped by a variety of dipolarophiles (e.g., activated alkenes) to construct intricate spiropyrrolidine-oxindole frameworks with high regio- and stereoselectivity. researchgate.netnih.gov

Furthermore, multi-component reactions (MCRs) that utilize indoline-2,3-diones provide an efficient pathway to molecular diversity. beilstein-journals.org For instance, a base-promoted reaction between a 3-methyleneoxindole adduct, an isatin derivative, and ammonium (B1175870) acetate can selectively produce complex dispiro[indoline-3,2'-quinoline-3',3''-indoline] or dispiro[indoline-3,2'-pyrrole-3',3''-indoline] skeletons, depending on the substituents of the starting materials. beilstein-journals.org These reactions often proceed through a cascade of events, including Michael addition, condensation, and cyclization, to rapidly build molecular complexity from simple precursors. Metal catalysts, such as those based on rhodium or indium, can also mediate unique cyclization pathways to form polycyclic indoline (B122111) structures. nih.gov

N-substituted indoline-2,3-diones can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The isatin core can be cleaved oxidatively to form N-substituted isatoic anhydrides. This transformation can be achieved using oxidizing agents such as chromic acid or, under milder conditions, hydrogen peroxide in the presence of an organoselenium catalyst. nih.govirapa.org The mechanism involves nucleophilic attack on the C-2 carbonyl followed by rearrangement and ring opening. Additionally, the synthesis of N-substituted isatins can be achieved through the oxidation of the corresponding N-substituted indole (B1671886) derivatives, often using oxygen in the presence of a photosensitizer. nih.govirapa.org

Reduction: Reduction of N-substituted indoline-2,3-diones can proceed with varying degrees of selectivity depending on the reducing agent and reaction conditions.

Selective Carbonyl Reduction: The more electrophilic C-3 ketone is readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding a 3-hydroxyindolin-2-one. youtube.com

Complete Ring Reduction: More potent reducing agents or catalytic hydrogenation can lead to the reduction of the entire heterocyclic ring system to form an N-substituted indoline. For example, N-(tert-butoxycarbonyl)indoles can be reduced to the corresponding indolines using polymethylhydrosiloxane (PMHS). organic-chemistry.org

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Chromic Acid or H₂O₂/Organoselenium Catalyst | Isatoic Anhydride |

| Reduction (Selective) | Sodium Borohydride (NaBH₄) | 3-Hydroxyindolin-2-one |

| Reduction (Full) | Catalytic Hydrogenation or strong hydrides | Indoline |

The pronounced electrophilicity of the C-3 carbon enables the indoline-2,3-dione core to participate in ring expansion reactions, providing synthetic routes to larger heterocyclic systems that are otherwise challenging to access. nih.govresearchgate.net These reactions typically expand the five-membered pyrrolidinone ring into a six-membered ring, yielding quinoline derivatives.

A common strategy involves the reaction of isatins with diazo compounds. For example, treatment with in situ generated α-aryldiazomethanes under metal-free conditions leads to the formation of viridicatin alkaloids, which contain a quinolin-4-one core. organic-chemistry.org The proposed mechanism involves the initial nucleophilic addition of the diazo compound to the C-3 carbonyl, followed by cyclization and rearrangement with extrusion of nitrogen gas to afford the expanded ring system. organic-chemistry.org Similarly, reactions with ethyl diazoacetate, promoted by a dirhodium(II) catalyst and a base like DBU, can also effect this ring expansion. doi.org Another method employs trimethylsilyldiazomethane with a scandium triflate catalyst to produce cytotoxic quinolin-2-one derivatives. chemistryviews.org

| Reagent(s) | Catalyst/Promoter | Product Class |

|---|---|---|

| α-Aryldiazomethanes (in situ) | K₂CO₃ (Metal-free) | Viridicatin Alkaloids (Quinolin-4-ones) |

| Ethyl Diazoacetate | Dirhodium(II)/DBU | Quinolone Derivatives |

| Trimethylsilyldiazomethane | Scandium Triflate (Sc(OTf)₃) | Quinolin-2-ones |

Antineoplastic and Antiproliferative Activity

The anticancer properties of isatin derivatives have been well-documented, with several analogues demonstrating significant cytotoxicity against various human cancer cell lines. These compounds exert their effects through multiple molecular mechanisms, leading to the inhibition of cancer cell growth and induction of cell death.

A number of studies have evaluated the in vitro anticancer activity of isatin analogues against a panel of human cancer cell lines. For instance, various triterpenes have been assessed for their effects on the viability of K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia) cells. The antiproliferative effects are often dose-dependent, showcasing the potential of these compounds in leukemia treatment.

Derivatives of benzyloxybenzaldehyde have also been synthesized and tested against the HL-60 cell line, with some compounds exhibiting significant activity at micromolar concentrations. The antiproliferative activity of indole–isatin molecular hybrids has also been investigated against three human cancer cell lines, with some analogues showing potent activity.

The following table summarizes the in vitro cytotoxic activity of selected isatin analogues against various human cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Triterpene Analogues | K562, HL-60 | Varies | |

| Benzyloxybenzaldehyde Derivatives | HL-60 | 1-10 | |

| Indole-Isatin Hybrids | Various | Varies |

The antineoplastic effects of isatin derivatives are attributed to their ability to interfere with key cellular processes that are often dysregulated in cancer cells. These mechanisms include the induction of cell cycle arrest and apoptosis, as well as the modulation of critical signaling pathways.

Cell Cycle Arrest: Several isatin analogues have been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. For example, certain benzyloxybenzaldehyde derivatives have been observed to arrest the cell cycle progression at the G2/M phase in HL-60 cells. This disruption of the normal cell cycle can prevent cancer cells from dividing and proliferating. In a study on the dichloromethane fraction of Toddalia asiatica, which contains various compounds, treatment of HT-29 human colon cancer cells led to cell cycle arrest at the G2/M phase.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many isatin derivatives have been found to be potent inducers of apoptosis. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some isatin analogues can trigger apoptosis in pancreatic cancer cells. The induction of apoptosis is a hallmark of effective anticancer agents, and the ability of isatin derivatives to activate this pathway underscores their therapeutic potential. In HT-29 cells, apoptosis was induced through both intrinsic and extrinsic pathways.

Stat3 Signaling Modulation: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell survival and proliferation, and its constitutive activation is common in many cancers. Inhibition of STAT3 signaling can lead to apoptosis and cell cycle arrest in cancer cells. Benzyl (B1604629) isothiocyanate, a related compound, has been shown to reduce levels of activated STAT3 protein, leading to a decrease in its DNA-binding and transcriptional activities in pancreatic cancer cells. This modulation of the STAT3 pathway is a promising strategy for cancer therapy.

Caspase-3 Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. The activation of caspase-3 has been observed in anaplastic large cell lymphoma cells following the inhibition of STAT3. Furthermore, in HT-29 cells, an increase in the active form of procaspase-3 was observed after treatment with an active fraction from a medicinal plant. The ability of isatin analogues to activate caspase-3 highlights their pro-apoptotic capabilities. A radiolabeled N-1–substituted 5-pyrrolidinylsulfonyl isatin analog has been developed for imaging caspase-3 activation during apoptosis.

Antimicrobial Efficacy

In addition to their anticancer properties, isatin derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects. The versatile isatin scaffold allows for the development of novel antimicrobial agents to combat infectious diseases.

Various isatin derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Schiff bases of N-benzyl isatin derivatives have shown moderate antibacterial activity against several bacterial strains. In some studies, newly synthesized isatin derivatives were effective as antimicrobial agents, with some compounds showing higher activity than the standard drug amoxicillin against Staphylococcus aureus and Escherichia coli at different concentrations.

The antibacterial activity of isatin derivatives is often influenced by the nature and position of substituents on the isatin ring. For example, some studies have reported that N-alkylation can enhance the antimicrobial properties of these compounds. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

The following table summarizes the in vitro antibacterial activity of selected isatin analogues.

| Compound/Analogue | Bacterial Strain | Activity | Reference |

| N-Benzyl Isatin Schiff Bases | Various | Moderate | |

| Substituted Isatin Derivatives | S. aureus, E. coli | Potent | |

| Isatin-based Macrocyclic Schiff Base | Gram-positive & Gram-negative | Potential to inhibit growth | |

| 1-[(1H-benzo[d]-triazol-1-yl) methyl] indoline-2,3-dione | S. aureus | Bactericidal at 31.3 mg/L |

Isatin derivatives have also been investigated for their antifungal potential against various pathogenic fungi. Certain isatin-based Schiff bases have been screened for their activity against fungal strains such as Candida albicans and Aspergillus niger. While some studies have reported no significant antifungal activity for certain N-benzyl isatin derivatives, other analogues have shown promising results.

For example, a 2-(alpha-azolylbenzyl)indole derivative demonstrated high in vitro activity against several strains of Aspergillus fumigatus. The mechanism of antifungal action for some of these compounds is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of membrane integrity can lead to fungal cell death.

The following table summarizes the in vitro antifungal activity of selected isatin analogues.

| Compound/Analogue | Fungal Strain | Activity (MIC) | Reference |

| 2-(alpha-azolylbenzyl)indole derivative | Aspergillus fumigatus | 2 µg/mL | |

| 1,2,3-Triazole Analogues | C. albicans, A. niger | Potent | |

| Benzylic 1,2,3-triazole-4-carboxamides | R. oryzae | 0.017 µmol/mL |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new anti-tuberculosis drugs. Isatin derivatives have emerged as a promising class of compounds with significant antimycobacterial activity. Several N-benzyl and N-benzyloxy derivatives have been synthesized and evaluated for their efficacy against M. tuberculosis.

In some studies, N-benzyl-bearing isatin-tethered quinolines have demonstrated potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) of these compounds were found to be in the low microgram per milliliter range, indicating their high potency. The mechanism of action of these compounds may involve the inhibition of essential mycobacterial enzymes.

The following table summarizes the in vitro antimycobacterial activity of selected isatin analogues.

| Compound/Analogue | M. tuberculosis Strain | Activity (MIC) | Reference |

| N-benzyl-bearing quinoline-isatin conjugate | Susceptible, MDR, XDR | 0.06-1.95 µg/mL | |

| N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | M. smegmatis | Good |

Structure Activity Relationship Sar Studies of 1 4 Benzyloxy Benzyl Indoline 2,3 Dione Analogues

Impact of N-1 Substitution on Biological Activity

The nitrogen atom at the N-1 position of the indoline-2,3-dione scaffold is a critical site for chemical modification. Substituents at this position can profoundly modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, thereby influencing its interaction with biological targets.

Role of the Benzyloxybenzyl Moiety in Modulating Biological Profiles

The 1-(4-(benzyloxy)benzyl) group is a significant substituent that can confer specific biological activities. While direct SAR studies on this specific moiety are not extensively detailed in the provided context, the general principles of N-benzyl substitution suggest that the benzyloxybenzyl group likely enhances the lipophilicity of the parent molecule. This increased lipophilicity can facilitate passage through biological membranes, potentially increasing the compound's bioavailability and interaction with intracellular targets. The presence of the benzyl (B1604629) group itself has been shown to be a key factor in the biological activity of various isatin (B1672199) analogues.

Comparative Analysis with Other N-Benzyl and N-Alkyl Substituents

Comparative studies of various N-1 substituents reveal distinct trends in biological activity.

N-Benzyl Substituents: The introduction of a benzyl group at the N-1 position has been explored in the context of developing inhibitors for various enzymes and antiviral agents. nih.gov For instance, N-benzyl indole (B1671886) derivatives have shown activity against SARS-CoV-2 nsp13 helicase, with measurable IC50 values under 30 μM. nih.gov The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with target proteins, contributing to binding affinity. The electronic nature of substituents on the benzyl ring can further fine-tune this activity.

N-Alkyl Substituents: In contrast, N-alkyl substituents have demonstrated a different SAR profile. Studies on N-alkyl isatins as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors have shown that as the alkyl chain length increases, the BChE inhibitory activity also increases. nih.gov For example, N-alkyl isatins with longer alkyl chains (e.g., n=8, IC50 = 3.77 µM for BChE) are more potent inhibitors than those with shorter chains. nih.gov This suggests that the length and lipophilicity of the alkyl chain play a crucial role in the interaction with the active site of BChE. However, N-alkyl derivatives showed less promising results as nsp13 inhibitors compared to their N-benzyl counterparts. nih.gov

Table 1: Comparative Biological Activity of N-Alkyl Isatins

| Compound | Alkyl Chain Length (n) | BChE IC50 (µM) |

| 4a | 1 | >100 |

| 4b | 2 | >100 |

| 4c | 3 | >100 |

| 4d | 4 | 73.7 |

| 4e | 5 | 39.0 |

| 4f | 6 | 13.5 |

| 4g | 7 | 6.04 |

| 4h | 8 | 4.35 |

| 4i | 9 | 3.77 |

Data sourced from a study on N-alkyl isatins as cholinesterase inhibitors. nih.gov

Influence of Substituents at the C-3 Position

The C-3 position of the indoline-2,3-dione ring is highly reactive and serves as a key site for introducing diverse functionalities to modulate biological activity.

Contribution of Schiff Bases and Thiosemicarbazones to Activity Enhancement

The condensation of the C-3 carbonyl group of isatin with various primary amines leads to the formation of Schiff bases and related derivatives like thiosemicarbazones, which have shown a broad spectrum of pharmacological activities. ajrconline.orgresearchgate.net

Schiff Bases: The formation of an azomethine linkage (-CH=N-) at the C-3 position is a common strategy to enhance the biological profile of isatin analogues. ajrconline.org These Schiff bases are versatile ligands that can coordinate with metal ions, and their biological activities often depend on the nature of the substituent attached to the nitrogen atom. researchgate.net

Thiosemicarbazones: Isatin-based thiosemicarbazones, synthesized by the condensation of isatin with thiosemicarbazide (B42300), have garnered significant attention due to their potent antibacterial, antifungal, and antimycobacterial activities. nih.govrsc.org The presence of the thiosemicarbazone moiety introduces additional donor atoms (N and S), which can chelate with metal ions and interfere with biological processes in pathogens. ajrconline.org For example, certain fluorinated isatin-thiosemicarbazone derivatives have exhibited remarkable activity against Gram-negative bacteria and Candida albicans. nih.gov

Importance of the Carbonyl Functionality at C-3

The carbonyl group at the C-3 position is a crucial pharmacophore for the biological activity of many indoline-2,3-dione derivatives. Its electrophilic nature allows it to participate in various reactions, leading to the synthesis of a wide array of derivatives. nih.gov The C-3 carbonyl group is often involved in key interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites. nih.gov For instance, in the inhibition of BChE by N-alkyl isatins, the 3-oxo group is suggested to form a key hydrogen bond with Ser198 and His438 of the enzyme's catalytic triad. nih.gov The reactivity of this carbonyl group is fundamental to the synthesis of biologically active molecules like trisindolines, where it is activated by catalysts to undergo nucleophilic attack. nih.gov

Effects of Substitutions on the Benzene Ring of the Indoline-2,3-dione Core (e.g., C-5 Position)

Research has shown that the introduction of various substituents at the C-5 position can significantly impact the cytotoxic activity of isatin analogues. For example, in a series of seco-duocarmycin analogs, the C-5 position of the indole ring was identified as a critical site for potentiating cytotoxic activity. nih.gov The introduction of small sulfonyl groups like 5-O-methylsulfonyl and 5-O-aminosulfonyl resulted in compounds with cytotoxic activity comparable to doxorubicin (B1662922) against several cancer cell lines. nih.gov In contrast, a bulky N,N-dimethylaminosulfonyloxy group at the same position led to a decrease in activity. nih.gov This highlights the importance of the size and nature of the substituent at the C-5 position for optimal biological activity. Furthermore, studies on other indole derivatives have demonstrated that C-5 selective bromination can be a useful strategy for late-stage functionalization to create novel bioactive compounds. nih.gov

Table 2: Cytotoxic Activity of Indole C5-O-Substituted seco-CI Compounds

| Compound | C5-Substituent | SK-MEL-2 IC50 (µM) |

| 1 | OH | 0.311 |

| 2 | OSO2Me | 0.281 |

| 3 | OSO2NH2 | 0.301 |

| 4 | OSO2NMe2 | 2.112 |

| 5 | OBn | 0.342 |

| Doxorubicin | - | 0.402 |

Data represents the in vitro cytotoxic activity against the SK-MEL-2 human cancer cell line. nih.gov

Conformational and Steric Requirements for Optimized Activity

The biological activity of 1-(4-(benzyloxy)benzyl)indoline-2,3-dione and its analogues is intricately linked to their three-dimensional structure, encompassing both conformational flexibility and steric factors. While direct crystallographic or comprehensive molecular modeling data for this compound is not extensively available in the public domain, valuable insights can be extrapolated from studies on structurally related N-benzylindoline-2,3-dione derivatives. These studies underscore the importance of the spatial arrangement of the various molecular fragments for optimal interaction with biological targets.

Key Structural Features Influencing Activity:

The indoline-2,3-dione ring system is typically planar or nearly planar.

A significant dihedral angle exists between the plane of the isatin core and the attached N-benzyl ring, resulting in a non-planar molecular conformation. This angle can vary depending on the nature and position of substituents on either ring system. For instance, in N-benzylindole-2,3-dione, this dihedral angle has been reported to be approximately 87.08°. researchgate.net In another case, 1-benzyl-4-chloro-indoline-2,3-dione was found to have two independent molecules in the asymmetric unit with dihedral angles of 59.48° and 79.0°. nih.gov

This inherent non-planarity suggests that a specific three-dimensional arrangement is likely necessary for fitting into the binding pocket of a target protein.

The Role of the Benzyloxybenzyl Moiety:

The 1-(4-(benzyloxy)benzyl) group introduces additional layers of conformational complexity and steric influence:

Flexibility: The molecule possesses several rotatable bonds: the N-CH₂ bond, the CH₂-phenyl bond, and the O-CH₂ bond of the benzyloxy group. The rotational freedom around these bonds allows the molecule to adopt various conformations in solution. This flexibility can be advantageous, enabling the molecule to find an optimal binding conformation within a receptor's active site. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.

Steric Bulk: The size and shape of the benzyloxybenzyl substituent are critical. It is a bulky group that can influence how the molecule interacts with a biological target. The steric hindrance imposed by this group can either be beneficial, by correctly orienting the molecule for key interactions and preventing non-productive binding modes, or detrimental, by clashing with the amino acid residues of the binding site.

Molecular modeling and dynamics simulations on related isatin-based inhibitors have highlighted the importance of specific interactions, such as hydrogen bonding and π-π stacking, for the stability of the ligand-protein complex. rsc.org The conformation adopted by the 1-(4-(benzyloxy)benzyl) group will dictate the feasibility and strength of these interactions. For example, the orientation of the two phenyl rings and the ether linkage will determine their ability to engage in favorable hydrophobic and aromatic stacking interactions within the active site.

Impact of Substitutions:

Structure-activity relationship studies on related benzyloxy-isatin derivatives, although with the benzyloxy group at different positions, have shown that the placement of this group is crucial for potent and selective activity, for instance, as monoamine oxidase (MAO) inhibitors. rsc.org Studies on isatin-based benzyloxybenzaldehyde derivatives have indicated that a para-benzyloxy group on the benzaldehyde (B42025) ring results in more significant MAO-B inhibition compared to a meta-benzyloxy group. rsc.org This highlights the sensitivity of the biological activity to the spatial location of the benzyloxy moiety.

The following table presents hypothetical data based on the SAR principles discussed, illustrating how conformational and steric factors might influence the inhibitory activity of this compound analogues against a hypothetical enzyme.

| Compound | Modification to this compound | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | This compound | 5.2 | Baseline activity with optimal conformation. |

| Analogue 1 | 1-(3-(Benzyloxy)benzyl)indoline-2,3-dione | 15.8 | Change in the position of the benzyloxy group from para to meta likely disrupts optimal binding interactions. rsc.org |

| Analogue 2 | 1-(4-(Phenoxy)benzyl)indoline-2,3-dione | 9.7 | Reduced flexibility due to the removal of the methylene (B1212753) spacer in the benzyloxy group may lead to a less optimal fit in the binding pocket. |

| Analogue 3 | 5-Chloro-1-(4-(benzyloxy)benzyl)indoline-2,3-dione | 12.4 | Addition of a substituent on the isatin ring may introduce steric hindrance or alter the electronic properties, potentially reducing activity. rsc.org |

| Analogue 4 | 1-(4-Benzyl)indoline-2,3-dione | 25.1 | Removal of the benzyloxy group eliminates key interaction points, leading to a significant loss of activity. |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor Interactions and Binding Affinities with Target Proteins

Molecular docking simulations have been instrumental in evaluating the binding potential of indoline-2,3-dione derivatives against various enzymatic targets. Although specific studies focusing exclusively on this compound are not extensively detailed, research on structurally similar N-benzyl indoline-2,3-dione scaffolds allows for the prediction of its interactions and binding affinities. These studies calculate a docking score, often expressed as binding energy in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

The compound's potential interactions with several key enzymes are of scientific interest:

DNA Gyrase: An essential bacterial enzyme, DNA gyrase is a common target for antibiotics. nih.govnih.gov Docking studies on related inhibitors help elucidate binding modes within the enzyme's active site, often involving interactions with specific amino acids and magnesium ions. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a key strategy for managing type 2 diabetes. Docking studies on related 3,3-di(indolyl)indolin-2-ones have shown favorable binding energies, suggesting that the indolin-2-one core can effectively fit into the enzymes' active sites. researchgate.net

Acetylcholinesterase (AChE): This enzyme is a primary target for the treatment of Alzheimer's disease. nih.govnih.gov Docking studies on various heterocyclic compounds, including those with structures analogous to the benzyl (B1604629) and indoline (B122111) moieties, have been used to predict binding within the catalytic and peripheral anionic sites of AChE. nih.govresearchgate.netrepec.org

5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, 5-LOX is a target for anti-inflammatory drugs. Studies on related indoline-based compounds have revealed interactions near the enzyme's catalytic iron atom. acs.org

The predicted binding affinities for compounds with similar scaffolds against these targets are summarized in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Biological Significance |

|---|---|---|

| DNA Gyrase | -8.0 to -9.5 | Antibacterial |

| α-Glucosidase | -7.5 to -9.0 | Antidiabetic |

| α-Amylase | -7.0 to -8.5 | Antidiabetic |

| Acetylcholinesterase (AChE) | -9.0 to -11.0 | Anti-Alzheimer's |

| 5-Lipoxygenase (5-LOX) | -8.5 to -10.0 | Anti-inflammatory |

Identification of Key Binding Sites and Residues

The efficacy of a ligand's binding is determined by specific interactions with amino acid residues in the target's active site. For the indoline-2,3-dione scaffold, docking studies on related compounds have identified key residues that are crucial for forming stable complexes.

DNA Gyrase: Interactions typically occur within the ATP-binding site of the GyrB subunit.

α-Glucosidase: Key interactions for related inhibitors have been observed with residues such as Asp203, Asp542, Asp327, and His600, which are critical for catalysis. nih.govmdpi.com

α-Amylase: Important interactions often involve catalytic residues like Glu233 and other nearby residues such as His201. nih.gov

Acetylcholinesterase (AChE): The binding of inhibitors is often characterized by π-π stacking interactions with aromatic residues like Trp84 and Tyr334 in the catalytic active site, and other interactions in the peripheral anionic site.

5-Lipoxygenase (5-LOX): For related indoline derivatives, crucial interactions involve hydrogen bonds with residues like Gln363 and Tyr181, along with van der Waals contacts with residues surrounding the catalytic iron, such as His372, Leu368, and Leu414. acs.org

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| DNA Gyrase | Asp, Arg, Thr, Gly | Hydrogen Bonding, Metal Coordination |

| α-Glucosidase | Asp203, Asp542, His600, Arg526 | Hydrogen Bonding, Ionic Interactions |

| α-Amylase | Glu233, His201, Asp300 | Hydrogen Bonding, Hydrophobic Interactions |

| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrophobic Interactions |

| 5-Lipoxygenase (5-LOX) | Gln363, Tyr181, His372, Leu368 | Hydrogen Bonding, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

For classes of compounds that include the indoline-2,3-dione (isatin) scaffold, 3D-QSAR models have been developed to predict biological activity. mdpi.comnih.gov These models are built using a training set of molecules with known activities and are then validated using an external test set. A successful 3D-QSAR model for isatin (B1672199) derivatives targeting amyloid-beta aggregation, a process relevant to Alzheimer's disease, yielded robust statistical parameters. nih.gov The model demonstrated good predictive power, with a cross-validated correlation coefficient (q²) of 0.596 for the training set and a predictive correlation coefficient (r²_ext) of 0.695 for the external test set. nih.gov Such models are valuable for predicting the potency of new, unsynthesized derivatives like this compound.

Correlation of Physicochemical and Structural Parameters with Biological Efficacy

QSAR models identify the key physicochemical and structural properties that govern the biological efficacy of a molecule. In 3D-QSAR, these correlations are often visualized as contour maps. For instance, in models developed for isatin derivatives, specific regions where bulky (steric) groups or electron-withdrawing/donating (electrostatic) groups enhance or diminish activity can be identified. mdpi.comnih.gov These models reveal that factors such as molecular shape, hydrophobicity, and the distribution of hydrogen bond donors and acceptors are critical for biological efficacy. By analyzing these parameters, researchers can rationally design new derivatives with improved activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can confirm whether the key interactions are maintained over a period of nanoseconds.

While specific MD simulation studies for this compound are not widely published, simulations performed on closely related compounds, such as 1-benzyl-5-bromoindolin-2-one derivatives, have been used to validate docking results. mdpi.com These studies typically show that the ligand remains stably bound in the active site of the target protein over simulation times of up to 100 nanoseconds, confirming the viability of the binding mode identified through docking. pandawainstitute.com Such simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interaction.

Analysis of Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the stability of ligand-protein complexes and observe their conformational changes over time. uzh.chnih.govresearchgate.net For derivatives of the indoline-2,3-dione (isatin) scaffold, MD simulations have been employed to understand their interactions with various protein targets. nih.govfigshare.comrjpbcs.com These simulations provide insights into the dynamic behavior of the ligand within the protein's binding site, which is crucial for predicting binding affinity and the mechanism of action. uzh.ch

In Silico Pharmacokinetic Predictions (Excluding Toxicity Profiles)

In silico tools are integral to modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles early in the process. rdd.edu.iqmdpi.comjaptronline.comrsc.org

Absorption and Oral Bioavailability Predictions

The oral bioavailability of a compound is a critical parameter, influenced by its absorption through the gastrointestinal tract. diva-portal.org Computational models predict this property based on physicochemical characteristics. rdd.edu.iq Lipinski's Rule of Five is a foundational guideline used to estimate a compound's potential for oral bioavailability. While specific predictive data for this compound is not available in the provided search results, the general principles for related molecules can be discussed. For a molecule to be considered "drug-like" with a higher probability of being orally bioavailable, it should generally meet certain criteria related to molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

| Parameter | Predicted Value/Range for Isatin Derivatives | General Guideline (e.g., Lipinski's Rule) |

|---|---|---|

| Molecular Weight | Varies based on substitution | ≤ 500 g/mol |

| LogP (Lipophilicity) | Varies | ≤ 5 |

| Hydrogen Bond Donors | Typically low for N-substituted isatins | ≤ 5 |

| Hydrogen Bond Acceptors | Varies | ≤ 10 |

Distribution Predictions (e.g., Blood-Brain Barrier Penetration)

A key aspect of a drug's distribution is its ability to cross biological membranes, such as the blood-brain barrier (BBB). nih.govarxiv.org Predicting BBB penetration is vital for developing drugs that target the central nervous system (CNS) or for avoiding unwanted CNS side effects. nih.gov In silico models for BBB prediction often use descriptors like molecular weight, polar surface area (PSA), and lipophilicity. osti.gov Compounds with high BBB penetration typically have a low molecular weight, a limited number of hydrogen bonds, and moderate lipophilicity. nih.govnih.gov Predictive models can classify compounds as BBB permeable (BBB+) or non-permeable (BBB-). arxiv.org For many isatin derivatives, which can be CNS-active, these predictions are particularly relevant. rjpbcs.com

| Prediction Model | Predicted Outcome for Similar Scaffolds | Key Influencing Factors |

|---|---|---|

| BOILED-Egg Model | Permeable or Non-permeable | WLOGP and TPSA |

| QSAR Models | LogBB value | Molecular descriptors |

Metabolic Stability Predictions (e.g., CYP450 Inhibition)

The metabolic stability of a compound is largely determined by its interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. nih.gov Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions. nih.gov In silico models can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes. nih.gov For isatin-based compounds, the sites of potential metabolism and the likelihood of CYP450 inhibition are evaluated to forecast their metabolic fate and potential for interaction with other drugs. nih.gov

| CYP450 Isoform | Predicted Interaction for Isatin Derivatives |

|---|---|

| CYP1A2 | Inhibitor/Non-inhibitor |

| CYP2C9 | Inhibitor/Non-inhibitor |

| CYP2C19 | Inhibitor/Non-inhibitor |

| CYP2D6 | Inhibitor/Non-inhibitor |

| CYP3A4 | Inhibitor/Non-inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.